Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro- is a bioactive chemical.
Scientific Research Applications
Inhibitors of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides, including variants with trifluoromethylphenyl groups, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which is significant in neuroscience due to its role in producing neuroactive metabolites. These compounds have potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Synthesis of Novel N-substituted Phenyl Benzenesulfonylureas : A study describes the synthesis of novel compounds involving 4-fluoride benzenesulfonamide and 4-trifluoromethyl benzenesulfonamide. These compounds were characterized by various spectroscopic techniques, suggesting potential applications in diverse areas of chemistry and possibly pharmacology (Ta-n, 2015).
PPARγ Partial Agonists : Research into the complex binding modes of certain benzenesulfonamide derivatives has revealed their potential as partial agonists for the peroxisome proliferator-activated receptor gamma (PPARγ). This is significant for understanding the molecular basis of certain metabolic disorders (Hughes et al., 2016).
Nonsteroidal Progesterone Receptor Antagonists : N-(4-Phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These compounds have potential applications in treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders (Yamada et al., 2016).
Synthesis and Antitumor Activity : A study synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives and evaluated their in vitro antitumor activity. This research offers insights into the development of novel cancer therapies (Sławiński & Brzozowski, 2006).
Sulfonamide Hybrid Schiff Bases : Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide have been synthesized and characterized for their biological potential, including enzyme inhibition and antioxidant activity (Kausar et al., 2019).
properties
CAS RN |
91308-60-0 |
---|---|
Product Name |
Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro- |
Molecular Formula |
C13H8ClF4NO2S |
Molecular Weight |
353.72 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H8ClF4NO2S/c14-12-6-3-9(7-11(12)13(16,17)18)19-22(20,21)10-4-1-8(15)2-5-10/h1-7,19H |
InChI Key |
UPZDCPCLINOSEY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Appearance |
Solid powder |
Other CAS RN |
91308-60-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzenesulfonamide, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-fluoro- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.